Product packaging for Benzaldehyde, 2,6-dimethoxy-, oxime(Cat. No.:CAS No. 174966-94-0)

Benzaldehyde, 2,6-dimethoxy-, oxime

Cat. No.: B1333990
CAS No.: 174966-94-0
M. Wt: 181.19 g/mol
InChI Key: PFOQWBDLQYJOHM-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,6-dimethoxy-, oxime is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is supplied with a high purity level of ≥95% . This oxime derivative is classified as a For Research Use Only (RUO) product, meaning it is intended for laboratory research applications and is strictly not for diagnostic, therapeutic, or personal use . As a specialist organic building block, it serves as a valuable intermediate in synthetic chemistry, particularly for constructing more complex molecules. Its structure, featuring both oxime and dimethoxy functional groups, makes it a versatile precursor for synthesizing various heterocyclic compounds and for use in method development and catalysis research. Researchers value this compound for its potential applications in medicinal chemistry and pharmaceutical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B1333990 Benzaldehyde, 2,6-dimethoxy-, oxime CAS No. 174966-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,6-dimethoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-4-3-5-9(13-2)7(8)6-10-11/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOQWBDLQYJOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373123
Record name Benzaldehyde, 2,6-dimethoxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174966-94-0
Record name Benzaldehyde, 2,6-dimethoxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Benzaldehyde, 2,6 Dimethoxy , Oxime

Chemo- and Regioselective Synthesis of the Oxime Functionality

The conversion of an aldehyde to an oxime is a fundamental transformation in organic chemistry. However, for a sterically hindered and electronically modulated substrate like 2,6-dimethoxybenzaldehyde (B146518), achieving high yields and selectivity requires careful optimization of reaction conditions.

Optimization of Oximation Reactions

The classical synthesis of oximes involves the reaction of an aldehyde or ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. wikipedia.org For a sterically hindered aldehyde such as 2,6-dimethoxybenzaldehyde, the reaction rate can be significantly slower. Optimization of the base, solvent, and temperature is crucial. While traditional methods often use pyridine (B92270) as a base in an alcohol solvent, modern approaches have explored a variety of catalysts and conditions to improve efficiency. For instance, the use of milder bases like sodium acetate (B1210297) or sodium carbonate can be beneficial in minimizing side reactions. The choice of solvent can also play a significant role, with polar aprotic solvents sometimes offering advantages over traditional alcoholic solvents.

In the context of substituted benzaldehydes, the electronic nature of the substituents can influence the reaction. The electron-donating methoxy (B1213986) groups in 2,6-dimethoxybenzaldehyde increase the electron density on the carbonyl carbon, potentially reducing its electrophilicity and thus reactivity towards nucleophilic attack by hydroxylamine. Overcoming this requires carefully tuned reaction conditions.

A study on the oximation of various aldehydes and ketones demonstrated that using oxalic acid as a catalyst in acetonitrile (B52724) under reflux conditions can lead to excellent yields (90-95%) in relatively short reaction times (55-90 minutes). orientjchem.org This method could be a viable option for the efficient synthesis of Benzaldehyde (B42025), 2,6-dimethoxy-, oxime.

Table 1: Comparison of Oximation Methods for Aromatic Aldehydes

MethodCatalyst/ReagentSolventConditionsYield (%)Reference
ClassicalHydroxylamine HCl, PyridineEthanolRefluxVariable wikipedia.org
Oxalic Acid CatalyzedHydroxylamine HCl, Oxalic AcidAcetonitrileReflux90-95 orientjchem.org

Green Chemistry Approaches in Oxime Formation (e.g., solvent-free, catalyst-free)

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For oxime synthesis, this has translated into solvent-free and catalyst-free approaches.

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplicity in handling. One approach involves grinding the aldehyde with hydroxylamine hydrochloride, sometimes with a solid supportive catalyst. This method has been shown to be effective for a range of aldehydes.

Interestingly, catalyst-free methods for the synthesis of oximes have also been developed. Some transformations can be achieved by simply heating a mixture of the aldehyde and hydroxylamine hydrochloride in a suitable medium or even in the absence of a solvent. A study on the photosensitized reactions of benzaldehyde oximes has shed light on the mechanistic aspects, which can be influenced by the presence of electron-donating or electron-accepting substituents. nih.gov

Microwave-Assisted and Sonochemical Synthesis Protocols

To accelerate reaction rates and often improve yields, microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating can dramatically reduce reaction times from hours to minutes. Several studies have reported the successful synthesis of oximes from aldehydes and ketones under microwave irradiation, often in solvent-free conditions or using environmentally friendly solvents like water or ethanol. clockss.orgnih.govmdpi.com For a substrate like 2,6-dimethoxybenzaldehyde, microwave heating could be particularly advantageous in overcoming the steric hindrance and deactivation by the methoxy groups. A one-pot, three-component condensation reaction of 2-aminothiazole, benzaldehyde, and ethyl acetoacetate (B1235776) under microwave irradiation showed that aromatic aldehydes with both electron-donating and electron-withdrawing groups gave the corresponding products in good to excellent yields within 30 minutes. clockss.org

Sonochemical Synthesis: The use of ultrasound in chemical reactions, known as sonochemistry, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. nih.gov The sonochemical synthesis of pyrido[2,3-d:6,5-d]dipyrimidines in water using a magnetically recyclable nanocatalyst demonstrated high to excellent yields in short reaction times. nih.gov Such methods could be adapted for the efficient oximation of 2,6-dimethoxybenzaldehyde.

Table 2: Comparison of Microwave and Sonochemical Oximation of Aromatic Aldehydes

MethodConditionsTypical Reaction TimeYield (%)
Microwave-Assisted350 W, 80 °C30 min89
SonochemicalUltrasonic irradiation, water10-25 min88-96

Precursor Synthesis: Methodological Innovations for 2,6-Dimethoxybenzaldehyde

The efficient synthesis of the target oxime is critically dependent on the availability of its precursor, 2,6-dimethoxybenzaldehyde. Modern synthetic organic chemistry offers several innovative approaches to construct this substituted aromatic aldehyde.

Palladium-Catalyzed Cross-Coupling Strategies for Dimethoxyaryl Scaffolds

While palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for creating C-C and C-heteroatom bonds, their direct application to forge the 2,6-dimethoxybenzaldehyde scaffold from a simpler precursor is less common. More frequently, palladium catalysis is employed in the functionalization of pre-existing aromatic rings. For instance, a palladium-catalyzed tandem diolefination of benzaldehyde has been developed using a remote directing group to achieve C-H bond activation. nih.gov Although not directly applicable to the synthesis of 2,6-dimethoxybenzaldehyde, this highlights the power of palladium catalysis in regioselective C-H functionalization, a strategy that could potentially be adapted.

A more direct, albeit challenging, approach would involve the double methoxylation of a di-halo-benzaldehyde derivative. However, controlling the regioselectivity of such a reaction can be difficult.

Novel Functionalization Methods of Aromatic Systems

More established and highly effective methods for the synthesis of 2,6-dimethoxybenzaldehyde rely on the functionalization of the readily available 1,3-dimethoxybenzene.

Ortho-lithiation/Formylation: A powerful and highly regioselective method is the ortho-lithiation of 1,3-dimethoxybenzene, followed by formylation. chemicalbook.comwhiterose.ac.ukthieme-connect.dethieme-connect.deresearchgate.net The two methoxy groups direct the deprotonation by a strong base, typically n-butyllithium, to the C2 position located between them. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. whiterose.ac.ukthieme-connect.dethieme-connect.de This method is highly efficient, with one study reporting an 89% yield for the synthesis of [1-¹³C]-2,6-dimethoxybenzaldehyde. whiterose.ac.uk

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is another classical method for the formylation of electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and DMF, which acts as the electrophile. chemistrysteps.comwikipedia.orgijpcbs.com For 1,3-dimethoxybenzene, the formylation is expected to occur at the electron-rich positions. While the primary product is often the 2,4-isomer due to a combination of electronic and steric effects, the formation of the 2,6-isomer is also possible, though potentially in lower yields. The regioselectivity can be influenced by the specific reaction conditions.

Table 3: Key Synthetic Methods for 2,6-Dimethoxybenzaldehyde from 1,3-Dimethoxybenzene

MethodReagentsKey IntermediateYield (%)Reference
Ortho-lithiation/Formylation1. n-BuLi 2. DMF2-Lithio-1,3-dimethoxybenzene89 whiterose.ac.uk
Vilsmeier-Haack ReactionPOCl₃, DMFVilsmeier reagentVariable chemistrysteps.comorganic-chemistry.orgwikipedia.orgijpcbs.com

Asymmetric Synthesis and Enantioselective Approaches

While Benzaldehyde, 2,6-dimethoxy-, oxime is an achiral molecule, the principles of asymmetric synthesis are highly relevant for producing chiral precursors or related chiral oxime structures. Enantioselective methods are crucial when the target molecule contains stereocenters, and these strategies often rely on the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of a reaction.

One applicable strategy involves the use of a chiral hydroxylamine derivative to form a chiral oxime ether. The inherent chirality of the alkoxy group on the oxime nitrogen can then direct subsequent stereoselective reactions. Research into the addition of organometallic reagents to benzaldehyde oximes bearing a chiral O-substituent demonstrates this principle. For instance, the addition of butyllithium to Benzaldehyde O-(1-phenylalkyl)oximes shows that the diastereoselectivity of the resulting amino alcohol product is dependent on the steric bulk of the chiral auxiliary. rsc.org Increasing the size of the alkyl group on the chiral auxiliary leads to a higher diastereomeric excess (de). rsc.org

This approach highlights a potential pathway for creating chiral molecules from an oxime scaffold. Although not directly applied to This compound , the methodology could be adapted for related synthetic targets where a chiral center is desired.

Table 1: Diastereoselective Addition of Butyllithium to Chiral Benzaldehyde Oxime Ethers

Chiral Auxiliary (R in O-CHR-Ph)Diastereomeric Excess (de) (%)
Methyl30
Ethyl58
Isopropyl72
tert-Butyl80

This table illustrates how the choice of chiral auxiliary on a benzaldehyde oxime derivative influences the stereochemical outcome of a nucleophilic addition, a key concept in asymmetric synthesis. Data sourced from research on related chiral oximes. rsc.org

Another enantioselective approach involves the synthesis of a chiral aldehyde precursor, which is then converted to the corresponding oxime. For example, strategies for the enantioselective synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs) have utilized the asymmetric transfer hydrogenation of BCP-ketones to create a chiral alcohol, which is then oxidized to the desired chiral aldehyde. nih.gov This aldehyde can subsequently be oximated, transferring the hard-won chirality into the final product family.

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

For the large-scale and efficient production of fine chemicals like oximes and their precursors, flow chemistry and continuous processing offer significant advantages over traditional batch methods. These techniques involve the continuous pumping of reactants through reactors, enabling better control over reaction parameters, improved safety, and higher throughput.

The synthesis of benzaldehyde derivatives, the direct precursors to their respective oximes, has been successfully adapted to continuous processes. For example, a continuous method for producing cinnamaldehyde derivatives involves the reaction of benzaldehyde derivatives with alkanals in a cascade of reactors. google.com This setup allows for precise control of residence time and temperature, leading to high conversion and selectivity. google.com Such a process could theoretically be adapted for the continuous production of 2,6-dimethoxybenzaldehyde .

Table 2: Continuous Production of a Benzaldehyde Derivative in a Cascade Reactor System

ParameterValue
Reactant 1p-tert-butylbenzaldehyde
Reactant 2Propanal
Reactor Type3-Stage Continuous Stirred-Tank Reactor (CSTR) Cascade
Flow Rate1200 mL/min
Operating Time8 hours
Conversion52%
Selectivity87%

This table presents data from a continuous process for a substituted benzaldehyde derivative, demonstrating the feasibility of scalable production using flow chemistry. google.com

Furthermore, the oximation reaction itself is well-suited to flow chemistry. The synthesis of hydroxyoxime ligands, such as those derived from salicylaldehyde , has been studied in continuous flow reactors. researchgate.net These studies demonstrate that the reaction of an aldehyde with hydroxylamine in a two-phase liquid-liquid system can be efficiently performed in a continuous setup, providing a direct and scalable route to oximes. researchgate.net This methodology is directly translatable to the synthesis of This compound from its corresponding aldehyde and hydroxylamine .

In addition to liquid-phase flow systems, other advanced processing techniques like microwave-assisted synthesis have been shown to dramatically reduce reaction times for oxime formation. A patented method describes the synthesis of substituted benzaldehyde oxime compounds in minutes with high yields using microwave irradiation. google.com While often performed in batch, microwave reactors can be integrated into continuous flow systems to achieve rapid and efficient scalable production.

Elucidation of Reaction Mechanisms Involving Benzaldehyde, 2,6 Dimethoxy , Oxime

Mechanistic Studies of Oxime Formation and Isomerization (E/Z Isomerism)

The formation of Benzaldehyde (B42025), 2,6-dimethoxy-, oxime from 2,6-dimethoxybenzaldehyde (B146518) and hydroxylamine (B1172632) proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfer and subsequent elimination of a water molecule to yield the C=N double bond of the oxime.

A key feature of oximes is the existence of stereoisomers, designated as E and Z, arising from the restricted rotation around the C=N double bond. The relative stability and interconversion of these isomers are influenced by electronic and steric factors.

Under acidic conditions, the isomerization is believed to proceed via protonation of the oxime nitrogen, followed by nucleophilic attack of a solvent molecule or a conjugate base on the sp²-hybridized carbon. This leads to a tetrahedral intermediate, which can then eliminate the nucleophile to form the other isomer. The rate of this process is dependent on the acid concentration and the nature of the solvent.

Thermodynamically, the equilibrium between the E and Z isomers is determined by their relative stabilities. For many benzaldehyde oximes, the E isomer is thermodynamically more stable due to reduced steric interactions. However, the presence of two ortho-methoxy groups in Benzaldehyde, 2,6-dimethoxy-, oxime introduces significant steric bulk, which could potentially alter the relative stabilities of the E and Z isomers compared to unsubstituted benzaldehyde oxime. The steric clash between the methoxy (B1213986) groups and the hydroxyl group of the oxime in one isomer could favor the other.

Table 1: Postulated Factors Influencing E/Z Isomerization of this compound

FactorInfluence on IsomerizationPostulated Effect on this compound
Acid Catalysis Protonation of the oxime nitrogen facilitates rotation around the C=N bond via a tetrahedral intermediate.The rate of isomerization is expected to increase with increasing acid concentration.
Photochemical Isomerization Excitation to an excited state allows for rotation around the C=N bond.Could potentially favor the formation of the thermodynamically less stable isomer.
Steric Hindrance The two ortho-methoxy groups can sterically disfavor one isomer over the other.The relative populations of E and Z isomers at equilibrium may differ significantly from unsubstituted benzaldehyde oxime.
Solvent Polarity Can influence the stability of the transition state and the ground states of the isomers.Polar solvents might stabilize a more polar isomer or transition state.

Computational chemistry offers a powerful tool to investigate the transition states and energy barriers associated with the E/Z isomerization of oximes. While specific computational studies on this compound are lacking, studies on related systems have provided valuable insights.

Density Functional Theory (DFT) calculations are commonly employed to model the potential energy surface of the isomerization process. These calculations can help in identifying the geometry of the transition state and determining the activation energy for the interconversion. For the acid-catalyzed isomerization, the transition state would likely involve the protonated oxime and the attacking nucleophile. For the uncatalyzed thermal or photochemical isomerization, the transition state would involve a twisted geometry around the C=N bond.

Investigation of Beckmann Rearrangement Pathways

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides under acidic conditions. wikipedia.orglscollege.ac.in The reaction is initiated by the protonation of the hydroxyl group of the oxime, followed by the migration of the group anti-periplanar to the leaving group (water) to the nitrogen atom.

The Beckmann rearrangement is typically catalyzed by strong protic acids such as sulfuric acid or polyphosphoric acid. wikipedia.org However, a variety of other catalytic systems have been developed, including Lewis acids and solid acid catalysts. The choice of catalyst can influence the reaction conditions and, in some cases, the selectivity of the rearrangement.

For an aldoxime like this compound, the migrating group is the 2,6-dimethoxyphenyl group. The mechanism involves the formation of a nitrilium ion intermediate, which is then attacked by water to yield the corresponding amide, in this case, N-(2,6-dimethoxyphenyl)formamide, which would likely hydrolyze under the reaction conditions to 2,6-dimethoxyaniline (B1294893) and formic acid.

Table 2: Common Catalysts for the Beckmann Rearrangement and Their General Mechanistic Features

Catalyst TypeExample(s)General Mechanistic Role
Protic Acids H₂SO₄, PPAProtonation of the oxime hydroxyl group to create a good leaving group (H₂O). wikipedia.org
Lewis Acids AlCl₃, BF₃Coordination to the oxime oxygen to facilitate N-O bond cleavage.
Solid Acids Zeolites, ClaysProvide acidic sites for protonation in a heterogeneous system.
Other Reagents PCl₅, SOCl₂Convert the hydroxyl group into a better leaving group (e.g., -OPCl₄, -OSCl). wikipedia.org

In the Beckmann rearrangement of ketoximes, the migratory aptitude of different groups is a key factor in determining the product. However, for aldoximes, the aryl group is typically the one that migrates. The electronic nature of the substituents on the aromatic ring can influence the rate of the rearrangement.

The two electron-donating methoxy groups in this compound would be expected to increase the electron density of the aromatic ring. This would stabilize the transition state of the migration, where a partial positive charge develops on the migrating aryl group. Therefore, it is anticipated that this compound would undergo the Beckmann rearrangement more readily than unsubstituted benzaldehyde oxime. However, the steric hindrance from the ortho-methoxy groups could also play a role, potentially affecting the conformation required for the migration to occur.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound towards nucleophiles and electrophiles is dictated by the electronic and steric properties of the molecule.

Nucleophilic Reactivity: The primary site for nucleophilic attack in the parent aldehyde is the carbonyl carbon. In the oxime, the C=N double bond is less electrophilic than the C=O double bond. Nucleophilic attack on the sp² carbon of the oxime is a key step in the acid-catalyzed isomerization, as discussed earlier. The electron-donating methoxy groups on the aromatic ring further decrease the electrophilicity of the imine carbon, making it less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde oxime. vaia.com

Electrophilic Reactivity: The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the two powerful electron-donating methoxy groups. These groups are ortho-, para-directing. youtube.commasterorganicchemistry.com However, the positions ortho to the methoxy groups are sterically hindered. The position para to one methoxy group is the carbon bearing the oxime functional group, and the position para to the other methoxy group is also substituted. Therefore, electrophilic attack is most likely to occur at the positions meta to the oxime group (and ortho/para to the methoxy groups). The oxime group itself is generally considered to be a deactivating group in electrophilic aromatic substitution.

The nitrogen atom of the oxime has a lone pair of electrons and can act as a nucleophile, for instance, in reactions like O-alkylation or O-acylation.

Reactions with Organometallic Reagents

The reaction of oximes with organometallic reagents is a versatile method for the synthesis of a variety of nitrogen-containing compounds. However, the steric hindrance imposed by the two ortho-methoxy groups in this compound plays a crucial role in determining the reaction pathway and product distribution.

Detailed research findings on the reactions of this compound with specific organometallic reagents are not extensively documented in publicly available literature. However, based on the known reactivity of sterically hindered oximes, several potential reaction pathways can be postulated. The approach of the organometallic reagent to the C=N double bond is sterically impeded, which can lead to alternative reaction mechanisms, such as deprotonation at the oxime hydroxyl group or at the benzylic position, depending on the nature of the organometallic reagent and the reaction conditions.

For instance, with highly basic organometallic reagents like organolithium compounds, deprotonation is a likely outcome. The resulting lithiated species can then undergo further reactions. With Grignard reagents, addition to the C=N bond to form substituted hydroxylamines might occur, though the yields are expected to be lower compared to unhindered oximes.

Table 1: Postulated Reactions of this compound with Organometallic Reagents
Organometallic ReagentPostulated Primary ReactionPotential ProductsPlausible Mechanism
Organolithium (e.g., n-BuLi)DeprotonationLithiated oxime etherAcid-base reaction
Grignard (e.g., RMgX)Nucleophilic additionN-substituted hydroxylamines1,2-addition to the C=N bond
Organocuprates (e.g., R₂CuLi)Potential for conjugate addition if an α,β-unsaturated system were presentNot directly applicableSoft nucleophile addition

Acid-Catalyzed Transformations

A study on the acid-catalyzed Smiles rearrangement of related 2,6-dimethoxy-2-pyrimidinyloxy-N-arylbenzylamine derivatives provides insights into the electronic effects at play. pku.edu.cn The study demonstrated that electron-withdrawing groups on the aryl ring can influence the reaction rates. pku.edu.cn While this is not a direct study of the Beckmann rearrangement of this compound, it highlights the importance of electronic factors in acid-catalyzed rearrangements within this substituted system.

In the context of the Beckmann rearrangement, protonation of the oxime's hydroxyl group would be the initial step, followed by the migration of the aryl group to the nitrogen atom with the concurrent departure of a water molecule. The steric hindrance from the ortho-methoxy groups might disfavor this migration compared to an unsubstituted benzaldehyde oxime.

Table 2: Acid-Catalyzed Transformations of this compound
ReactionReagentsExpected ProductMechanistic Notes
Beckmann RearrangementStrong acid (e.g., H₂SO₄, PCl₅)2,6-DimethoxybenzamideProtonation of the hydroxyl group, followed by aryl migration. The rate may be affected by steric hindrance.
Smiles Rearrangement (Analogous)Acid catalystN-(2,6-dimethoxyphenyl)formamideIntramolecular nucleophilic aromatic substitution, though less common for simple oximes.

Reductive and Oxidative Processes

Chemoselective Reduction to Amines

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. niscpr.res.insciencemadness.org For this compound, the goal is the chemoselective reduction of the oxime moiety to an amine without affecting the aromatic ring or the methoxy groups. Various reducing agents can be employed for this purpose.

Common methods for the reduction of oximes include catalytic hydrogenation and the use of hydride reagents. niscpr.res.in Reagents such as lithium aluminum hydride (LiAlH₄) are effective but can be unselective. niscpr.res.in A milder and more selective approach involves the use of sodium borohydride (B1222165) in the presence of a transition metal salt, such as nickel(II) chloride or copper(II) sulfate. niscpr.res.in Another effective method is the use of a zinc-copper couple in aqueous ethanol. mdma.ch One-pot reductive amination of aldehydes to primary amines can also be achieved using hydroxylammonium chloride followed by reduction with stannous chloride. derpharmachemica.com

Table 3: Chemoselective Reduction of this compound to 2,6-Dimethoxybenzylamine (B1305119)
Reducing Agent/SystemReaction ConditionsPlausible MechanismKey Advantages/Disadvantages
Catalytic Hydrogenation (e.g., H₂/Pd-C)Hydrogen gas, catalyst, solvent (e.g., ethanol)Heterogeneous catalysis, addition of hydrogen across the C=N bondGenerally high yields and clean reactions, but may require pressure equipment.
Sodium Borohydride/Transition Metal SaltNaBH₄, NiCl₂ or CuSO₄, methanolIn situ generation of a more powerful reducing speciesMilder than LiAlH₄, good selectivity. niscpr.res.in
Zinc-Copper CoupleZn-Cu, aqueous ethanolSingle electron transfer mechanismAvoids the use of strong hydrides and high-pressure hydrogenation. mdma.ch
Stannous ChlorideSnCl₂, ethanolReduction of the in-situ formed oximeOne-pot procedure from the aldehyde. derpharmachemica.com

Oxidative Cleavage and Fragmentation Reactions

Oxidative cleavage of oximes regenerates the corresponding carbonyl compound, in this case, 2,6-dimethoxybenzaldehyde. This reaction can be useful for deprotection or for the synthesis of aldehydes and ketones. Various oxidizing agents can accomplish this transformation. researchgate.net

Ozonolysis is a powerful method for cleaving C=N bonds, but it can sometimes lead to over-oxidation or incomplete reactions. nih.gov Photochemical methods using photoexcited nitroarenes have also been developed for the oxidative cleavage of oximes. nih.gov More traditional methods involve the use of chromium-based reagents, such as the Jones reagent supported on aluminum silicate, or potassium dichromate in dimethylformamide. researchgate.net

The electron-donating nature of the methoxy groups in this compound may increase the susceptibility of the aromatic ring to oxidation under harsh conditions. Therefore, mild and selective methods are preferable.

Table 4: Oxidative Cleavage of this compound
Oxidizing Agent/SystemReaction ConditionsExpected ProductMechanistic Notes
OzonolysisO₃, followed by a reductive workup (e.g., DMS)2,6-DimethoxybenzaldehydeCleavage of the C=N bond via a primary ozonide intermediate. nih.gov
Photoexcited NitroarenesNitroarene, light (e.g., 390 nm), MeCN/H₂O2,6-DimethoxybenzaldehydeElectron transfer from the oxime to the excited nitroarene. nih.gov
Jones Reagent on Aluminum SilicateCrO₃/H₂SO₄/acetone on Al₂SiO₅2,6-DimethoxybenzaldehydeHeterogeneous oxidation, potentially offering milder conditions. researchgate.net
Potassium Dichromate/DMFK₂Cr₂O₇, DMF2,6-DimethoxybenzaldehydeHomogeneous oxidation in a polar aprotic solvent. researchgate.net

Derivatization Strategies and Functional Group Transformations

N-Alkylation and N-Acylation of the Oxime Nitrogen

While O-alkylation and O-acylation are more common, derivatization at the oxime nitrogen is also a viable synthetic route. These reactions typically require specific conditions to favor N-substitution over O-substitution. The resulting N-alkylated and N-acylated oximes can serve as intermediates in the synthesis of more complex nitrogen-containing compounds.

O-Alkylation and O-Acylation of the Oxime Oxygen

The oxygen atom of the oxime group is a primary site for functionalization, readily undergoing alkylation and acylation to form oxime ethers and esters, respectively. These reactions are fundamental in synthetic organic chemistry. organic-chemistry.org

O-alkylation of oximes is a well-established method for producing O-alkyl oximes. google.com Classical methods involve the use of an organohalide and an alkoxide. google.com More contemporary approaches utilize reagents like alcohols in the presence of a catalyst, offering a greener alternative. rsc.org For instance, O-alkylation can be achieved by reacting the oxime with an alcohol in the presence of a heteropolyacid catalyst in dimethyl carbonate. rsc.org Another method involves reacting the oxime with an organochloride and an alkali-metal hydroxide (B78521) in a non-aqueous alcohol medium. google.com

O-acylation of oximes leads to the formation of oxime esters. N-heterocyclic carbenes have been shown to catalyze the redox esterification between α,β-unsaturated aldehydes and oximes to produce saturated oxime esters in high yields. rsc.org

The synthesis of these derivatives is often a crucial step in the preparation of more complex molecules. For example, O-substituted hydroxylamines can be prepared from alcohols via O-alkylation of a protected N-hydroxycarbamate, followed by deprotection. organic-chemistry.org

Achieving chemo- and regioselectivity is a critical aspect of functionalizing complex molecules. In the context of 2,6-dimethoxybenzaldehyde (B146518) oxime, the presence of multiple reactive sites necessitates careful control of reaction conditions. For instance, in the O-alkylation of hydroxybenzaldehydes, the reaction can be directed to selectively occur at the hydroxyl group before a subsequent Wittig olefination. mdpi.com

The regioselectivity of lithiation and subsequent formylation of 1,3-dialkoxybenzenes is a key strategy for preparing 2,6-dialkoxybenzaldehydes, the precursors to the corresponding oximes. semanticscholar.org This highlights the importance of controlling regiochemistry in the synthesis of the starting material itself.

Cyclization Reactions Utilizing the Oxime Moiety

The oxime functional group can actively participate in cyclization reactions, leading to the formation of various nitrogen-containing heterocyclic compounds. clockss.org These reactions are of significant interest due to the prevalence of such heterocyclic systems in pharmaceuticals and natural products.

Oximes are valuable precursors for a wide range of N-heterocycles. nsf.govrsc.org For example, the reaction of ketoximes with acetylenes in the presence of a strong base can yield pyrroles. clockss.org Furthermore, cascade reactions involving oxime formation, cyclization to a nitrone, and subsequent intermolecular dipolar cycloaddition can produce isoxazolidines. rsc.org These isoxazolidines can then be converted to other heterocyclic systems like pyrrolizinones and indolizinones. rsc.org

A notable application is the catalytic oxidative cyclization of 2′-arylbenzaldehyde oxime ethers, which can be induced by photoinduced electron transfer to generate phenanthridines. nih.gov This reaction proceeds through a radical cation intermediate and demonstrates selectivity and regiospecificity. nih.gov

Intramolecular cyclization reactions involving the oxime moiety provide a direct route to fused heterocyclic systems. For example, intramolecular Prins-type cyclizations of alkenylsilyl alcohols, which can be derived from aldehydes, lead to the formation of disubstituted oxygenated heterocycles. uva.esnih.gov The mechanism often involves the formation of an oxocarbenium ion intermediate followed by cyclization. uva.esnih.gov

Another example is the intramolecular cyclization of m-homoprenylphenols, where a prenyl group acts as a carbon nucleophile in an oxidative nucleophilic aromatic substitution, leading to bicyclic skeletons. rsc.org While not directly involving an oxime, this demonstrates a relevant strategy for ring closure that could be adapted.

Selective Functionalization of the Dimethoxyaryl Moiety

The 2,6-dimethoxybenzaldehyde oxime structure presents a unique challenge and opportunity for selective functionalization. The benzene (B151609) ring is symmetrically substituted with two electron-donating methoxy (B1213986) groups at the C2 and C6 positions, flanking the oxime-bearing carbon at C1. The remaining C-H bonds available for substitution are at the C3, C4, and C5 positions. The presence of three potential directing groups—the two methoxy groups and the oxime—governs the regiochemical outcome of functionalization reactions.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to a proximate ortho position. wikipedia.orgunblog.fr In the case of Benzaldehyde (B42025), 2,6-dimethoxy-, oxime, both the methoxy groups and the oxime moiety can serve as DMGs.

The relative directing ability of common functional groups has been extensively studied, with oximes and related imines generally considered strong DMGs, comparable to or stronger than a methoxy group. organic-chemistry.orgharvard.edu In this specific molecule, the positions ortho to the powerful oxime directing group (C2 and C6) are already substituted. Therefore, metalation is directed by the methoxy groups to the C3 and C5 positions. However, the steric hindrance from the adjacent oxime and methoxy groups can influence the accessibility of these sites.

The general process involves treating the substrate with a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. unblog.fr The resulting aryllithium intermediate is then quenched with a suitable electrophile to introduce a new functional group. This provides a reliable pathway to 3- and/or 5-substituted derivatives.

Table 1: Representative Electrophiles for Quenching Aryllithium Intermediates Formed via DoM

EntryElectrophileReagent ExampleFunctional Group Introduced
1HalogenIodine (I₂)Iodo
2CarbonylN,N-Dimethylformamide (DMF)Formyl (-CHO)
3SilylTrimethylsilyl chloride (TMSCl)Trimethylsilyl (-SiMe₃)
4AlkylMethyl iodide (CH₃I)Methyl (-CH₃)
5Boronic EsterTriisopropyl borate (B1201080) (B(Oi-Pr)₃)Boronic acid pinacol (B44631) ester (-Bpin)

This table presents common electrophiles used in DoM reactions to functionalize the generated aryllithium species. The choice of electrophile dictates the final product.

Late-Stage Functionalization via C-H Activation

Late-stage functionalization (LSF) using transition-metal-catalyzed C-H activation has become a cornerstone of modern synthesis, allowing for the direct conversion of C-H bonds into new functional groups on complex molecules. nih.gov For Benzaldehyde, 2,6-dimethoxy-, oxime, the oxime moiety can act as an effective directing group for various transition metals, particularly palladium. nih.gov

Palladium-catalyzed C-H acetoxylation is a well-documented transformation where an oxime group directs the installation of an acetate (B1210297) group onto an aromatic ring. nih.gov In a typical reaction, a Pd(II) catalyst, such as palladium(II) acetate, in the presence of a stoichiometric oxidant like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), facilitates the selective acetoxylation of a C-H bond ortho to the directing group. nih.govrsc.org For the title compound, this strategy is expected to functionalize the aryl ring, with the regioselectivity influenced by the steric and electronic environment created by the flanking methoxy groups. Research on related 2-methoxyimino-2-aryl-acetate systems demonstrates excellent regioselectivity for the ortho C-H bond. nih.gov This approach avoids the use of strong organometallic bases required in classical DoM.

Beyond acetoxylation, other LSF reactions, including arylation, halogenation, and amidation, have been achieved on benzaldehyde derivatives using transient directing group strategies, where an amine condenses with the aldehyde to form an in situ directing group. nih.govnih.gov Such methods significantly broaden the scope for derivatizing the aryl core of the molecule. nih.govnih.gov

Palladium-Catalyzed Coupling Reactions at Aryl Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are indispensable tools for forming carbon-carbon bonds. mdpi.comacs.org However, these reactions typically require an aryl halide or pseudohalide (e.g., triflate) as a coupling partner. The parent compound, this compound, lacks such a handle.

Therefore, a two-step sequence is necessary to engage this substrate in cross-coupling chemistry. First, a halide must be installed on the aromatic ring, which can be accomplished via the DoM strategy described in section 4.4.1. For instance, quenching the aryllithium intermediate with an electrophilic halogen source like iodine (I₂) or 1,2-dibromo-1,1,2,2-tetrachloroethane would yield the corresponding aryl iodide or bromide.

Once the halogenated derivative (e.g., 3-iodo-2,6-dimethoxybenzaldehyde (B15389286) oxime) is synthesized, it can serve as a substrate in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., an arylboronic acid or boronate ester) to form a biaryl linkage. The reaction is typically catalyzed by a Pd(0) species, often generated in situ from a precursor like Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base. mdpi.comresearchgate.net

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl halide with a terminal alkyne. harvard.edu The catalytic system usually consists of a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. acs.org

The versatility of these methods allows for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups, dramatically increasing the molecular complexity and enabling the synthesis of diverse compound libraries from the core structure.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for a Halogenated 2,6-Dimethoxyaryl Scaffold

EntryCoupling ReactionCoupling PartnerCatalyst System (Example)Product Type
1Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl
2Suzuki-Miyaura3-Thienylboronic acidPdCl₂(dppf), Cs₂CO₃Heterobiaryl
3SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NDiarylacetylene
4SonogashiraTrimethylsilylacetylenePd(OAc)₂, PPh₃, Et₃NAryl(silyl)acetylene
5Buchwald-HartwigMorpholinePd₂(dba)₃, BINAP, NaOt-BuArylamine

This table illustrates the potential applications of various Pd-catalyzed cross-coupling reactions on a hypothetical halo-substituted derivative of the title compound. Conditions and catalyst systems are representative examples from the literature.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of "Benzaldehyde, 2,6-dimethoxy-, oxime" in solution. While one-dimensional NMR provides initial information on the chemical environment of protons and carbons, two-dimensional techniques are essential for unambiguously assigning signals and understanding spatial relationships.

While specific 2D NMR data for "this compound" are not widely available in published literature, the application of standard 2D NMR experiments would yield a wealth of structural information.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For "this compound," COSY spectra would show correlations between the protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would be crucial for assigning the signals of the aromatic CH groups and the methoxy (B1213986) methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is key for determining the through-space proximity of atoms, which is vital for conformational analysis. In "this compound," NOESY could reveal the spatial relationship between the methoxy groups and the oxime moiety, as well as their orientation relative to the benzene (B151609) ring.

A hypothetical table of expected 2D NMR correlations is presented below to illustrate the power of these techniques.

Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlations (with ¹³C)HMBC Correlations (with ¹³C)NOESY Correlations (with ¹H)
Aromatic HOther Aromatic H'sAromatic CH carbonsQuaternary aromatic C's, Imine COther Aromatic H's, Methoxy H's
Methoxy H's (OCH₃)NoneMethoxy C'sQuaternary aromatic C'sAromatic H's
Imine H (CH=N)NoneImine CAromatic C'sAromatic H's, Oxime OH
Oxime OHNoneNoneImine CImine H

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in their crystalline forms. It is particularly valuable for identifying and characterizing polymorphism, where a compound can exist in multiple crystal structures. Different polymorphs can exhibit distinct ssNMR spectra due to variations in molecular conformation and crystal packing. To date, detailed solid-state NMR studies specifically on "this compound" have not been reported in the literature. Such a study would be beneficial in identifying any polymorphic forms and providing insight into the molecular arrangements in the solid state.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While the crystal structure of "this compound" is not available, a detailed analysis of the closely related compound, (E)-2,3-dimethoxybenzaldehyde oxime, has been reported and provides valuable insights into the likely conformation and intermolecular interactions. researchgate.net

The study of (E)-2,3-dimethoxybenzaldehyde oxime reveals that the molecule adopts a specific conformation in the crystal lattice. researchgate.net The arrangement of the methoxy groups and the oxime moiety relative to the benzene ring is fixed. The crystal packing is determined by a network of intermolecular interactions that build the three-dimensional architecture of the crystal.

The following table presents selected bond lengths and angles for (E)-2,3-dimethoxybenzaldehyde oxime, which are expected to be similar in the 2,6-dimethoxy isomer.

BondLength (Å)AngleDegrees (°)
C=N1.278(2)C-C-N120.5(1)
N-O1.405(2)C-N-O111.4(1)
C-O (methoxy)1.365(2)C-O-C (methoxy)117.8(1)

Data is for the analog, (E)-2,3-dimethoxybenzaldehyde oxime. researchgate.net

The table below details the hydrogen bonding geometry for (E)-2,3-dimethoxybenzaldehyde oxime.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O-H···N0.84(2)2.01(2)2.843(2)173(2)
C-H···O0.952.583.483(2)159

Data is for the analog, (E)-2,3-dimethoxybenzaldehyde oxime. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also be sensitive to conformational changes.

While a detailed vibrational analysis of "this compound" is not available, the expected characteristic vibrational frequencies can be predicted based on known data for similar molecules.

The FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the oxime, the C=N imine stretch, the aromatic C-H and C=C stretches, and the C-O stretches of the methoxy groups. Raman spectroscopy would provide complementary information, with strong signals often observed for the symmetric vibrations of the aromatic ring and the C=N bond.

The following table lists the expected FT-IR absorption bands for "this compound."

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
OximeO-H stretch3400-3100 (broad)
Aromatic RingC-H stretch3100-3000
MethoxyC-H stretch2950-2850
ImineC=N stretch1680-1620
Aromatic RingC=C stretch1600-1450
MethoxyC-O stretch1275-1200 and 1075-1020
OximeN-O stretch960-930

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. For "this compound," HRMS would provide an exact mass measurement, allowing for the unambiguous determination of its molecular formula. The theoretical exact mass of the parent compound, 2,6-dimethoxybenzaldehyde (B146518) (C9H10O3), is 166.062994 Da. nih.gov The formation of the oxime (C9H11NO3) involves the reaction with hydroxylamine (B1172632), resulting in a theoretical exact mass that can be precisely calculated and experimentally verified by HRMS.

Predicted Fragmentation Pathways:

Upon ionization in a mass spectrometer, "this compound" would likely undergo a series of fragmentation reactions. Key predicted fragmentation pathways include:

Loss of a hydroxyl radical (•OH): This is a common fragmentation for oximes, leading to the formation of an ion with a mass corresponding to [M-17]+.

Loss of a methoxy group (•OCH3): The presence of two methoxy groups on the benzene ring provides sites for radical loss, resulting in fragments corresponding to [M-31]+.

Cleavage of the N-O bond: This can lead to the formation of a benzonitrile-type fragment ion.

Rearrangement reactions: Like the Beckmann rearrangement, which is a characteristic reaction of oximes, intramolecular rearrangements can occur upon ionization, leading to complex fragmentation patterns. wikipedia.org

A hypothetical HRMS data table for "this compound" is presented below, illustrating the expected precision and potential fragments.

Theoretical m/z Measured m/z Mass Difference (ppm) Proposed Formula Fragment
181.0739HypotheticalHypotheticalC9H11NO3[M]+•
164.0712HypotheticalHypotheticalC9H10NO2[M-OH]+
150.0555HypotheticalHypotheticalC8H8NO2[M-OCH3]+
149.0735HypotheticalHypotheticalC9H9O2[M-NO]+

This table is illustrative and based on theoretical calculations and fragmentation patterns of similar compounds. Actual experimental values would be required for confirmation.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral derivatives are studied)

"this compound" itself is not chiral. However, if chiral auxiliaries are introduced to the molecule, for instance, by derivatizing the oxime hydroxyl group with a chiral reagent, a pair of diastereomers would be formed. Alternatively, if a chiral center is present elsewhere in a more complex derivative of this oxime, enantiomers would exist. In such cases, chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, becomes a critical tool for determining the enantiomeric excess (ee). nih.govnih.govresearchgate.net

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers exhibit mirror-image CD spectra, meaning they will have CD signals of equal magnitude but opposite sign at the same wavelength. This property allows for the quantitative determination of the ee of a sample. rsc.orgscispace.com

The application of CD spectroscopy to determine the ee of a chiral derivative of "this compound" would involve the following steps:

Synthesis and Isolation: Preparation of the chiral derivative and isolation of the enantiomers or a mixture thereof.

CD Spectra Measurement: Recording the CD spectra of the pure enantiomers (if available) and the sample with unknown ee.

Calibration: A calibration curve can be constructed by plotting the CD signal intensity at a specific wavelength against known ee values of prepared mixtures of the enantiomers.

ee Determination: The ee of an unknown sample can then be determined by measuring its CD signal and interpolating the value from the calibration curve.

The table below illustrates hypothetical CD data for a chiral derivative of "this compound."

Enantiomeric Excess (%) Wavelength (nm) Circular Dichroism (mdeg)
100% (R-enantiomer)280+15.2
50% (R-enantiomer)280+7.6
0% (Racemic)2800.0
50% (S-enantiomer)280-7.6
100% (S-enantiomer)280-15.2

This table provides an example of the linear relationship between enantiomeric excess and the measured Circular Dichroism signal for a hypothetical chiral derivative.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. biointerfaceresearch.com It is particularly effective for predicting the properties of organic molecules like Benzaldehyde (B42025), 2,6-dimethoxy-, oxime. DFT methods are employed to determine optimized geometries, electronic properties, and spectroscopic features. bhu.ac.in

Geometry optimization is a fundamental computational step to find the lowest energy, and therefore most stable, three-dimensional arrangement of atoms in a molecule. For Benzaldehyde, 2,6-dimethoxy-, oxime, DFT calculations, often using a basis set such as 6-311G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. bhu.ac.in

The optimization process explores the molecule's potential energy surface to locate stable conformers. Key conformational features include the orientation of the oxime group (-CH=NOH) relative to the benzene (B151609) ring and the positioning of the two methoxy (B1213986) (-OCH₃) groups. Due to steric hindrance from the ortho-substituted methoxy groups, the benzene ring and the oxime substituent may not be perfectly coplanar. X-ray crystallography studies on similar molecules, like (E)-3,5-dimethoxybenzaldehyde oxime, show that the oxime group can be twisted with respect to the benzene ring. nih.govresearchgate.net DFT calculations can quantify this twist by calculating the relevant dihedral angles. The results of such calculations provide a detailed picture of the molecule's most probable shape.

Table 1: Illustrative Predicted Geometrical Parameters for 2,6-dimethoxybenzaldehyde (B146518) oxime (Note: This table is a representative example of data obtained from DFT calculations and is not based on published experimental results for this specific molecule.)

ParameterAtom ConnectionsPredicted Value
Bond LengthC=N~1.28 Å
Bond LengthN-O~1.41 Å
Bond AngleC-C=N~121°
Bond AngleC=N-O~111°
Dihedral AngleC-C-C=N~15°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com

DFT calculations can determine the energies and spatial distributions of these orbitals. researchgate.net For 2,6-dimethoxybenzaldehyde oxime, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy groups. The LUMO is likely centered on the π* antibonding orbital of the C=N double bond of the oxime moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and optical properties. biointerfaceresearch.com A smaller gap suggests the molecule is more polarizable and more reactive.

Table 2: Example Frontier Molecular Orbital (FMO) Data (Note: These values are illustrative for demonstrating the output of a DFT calculation.)

ParameterPredicted Energy (eV)Significance
HOMO Energy-5.85Electron-donating capability
LUMO Energy-1.10Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.75Chemical reactivity and stability

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. By calculating the magnetic shielding tensors of the nuclei, it is possible to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. A computational approach involving the screening of multiple DFT functionals can yield highly accurate predictions that correlate well with experimental values. researchgate.net This is particularly useful for assigning signals in complex spectra and for distinguishing between different isomers or conformers.

Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. rsc.org These predicted frequencies help in assigning experimental spectral bands to specific molecular motions, such as the C=N stretch of the oxime or the C-O stretches of the methoxy groups.

Table 3: Hypothetical Comparison of Predicted vs. Experimental ¹³C NMR Shifts (Note: This table illustrates the methodology of comparing computational predictions with experimental data.)

Carbon AtomPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
C=N149.5148.9
C-O (ring)158.0157.2
CH₃O-56.555.9

Molecular Dynamics (MD) Simulations

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of how a molecule moves and fluctuates over time at a given temperature. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's dynamic behavior.

For 2,6-dimethoxybenzaldehyde oxime, MD simulations can track the motions of the molecule in a simulated environment. This includes observing the rotation of the methoxy groups, the flexibility of the oxime moiety, and the vibrations of the entire structure. nih.gov These simulations can reveal the accessible conformational space at a given temperature and the timescales of transitions between different conformations. This provides a more realistic picture of the molecule's structure than a single static image, showing how its shape evolves over picoseconds or nanoseconds.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are exceptionally well-suited to study these effects by explicitly including solvent molecules (e.g., water, ethanol) in the simulation box. researchgate.net An MD trajectory can show how solvent molecules arrange themselves around the solute, forming hydrogen bonds with the oxime's hydroxyl group, for instance.

This explicit solvation can affect the conformational preferences of the molecule. Furthermore, the solvent shell can mediate interactions with other reactants by altering the accessibility of reactive sites on the solute. In DFT calculations, solvent effects can also be approximated using implicit models like the Polarized Continuum Model (PCM), which treats the solvent as a continuous medium. biointerfaceresearch.com However, MD provides a more detailed, dynamic picture of specific solute-solvent interactions. nih.gov

Reaction Pathway Modeling and Transition State Locating

The formation and subsequent reactions of oximes, including this compound, can be meticulously studied using computational modeling. Techniques such as Density Functional Theory (DFT) are instrumental in mapping out the potential energy surface of a reaction, identifying intermediates, and locating the transition states that connect them.

A general mechanism for oxime formation involves the nucleophilic attack of hydroxylamine (B1172632) on the carbonyl carbon of the aldehyde, followed by dehydration. Computational studies on model systems have elucidated the energetics of these steps. For instance, DFT calculations, incorporating a solvation model, have been used to analyze the reaction mechanism of oxime formation under both neutral and acidic conditions, as well as in the presence of catalysts like aniline (B41778). researchgate.net These studies help in understanding the role of proton transfer steps, which can be facilitated by explicit solvent molecules. researchgate.net

For "this compound," the presence of two methoxy groups at the ortho positions introduces significant steric hindrance around the carbonyl group. This steric bulk would be expected to raise the activation barrier for the initial nucleophilic attack of hydroxylamine compared to the unsubstituted benzaldehyde. Furthermore, the electron-donating nature of the methoxy groups can also influence the electrophilicity of the carbonyl carbon.

Key reactions of benzaldehyde oximes that have been studied computationally include their conversion to aldehydes and nitriles under photoinduced electron-transfer conditions. researchgate.netnih.govacs.org These studies have identified different pathways, such as electron transfer-proton transfer (ET-PT) and hydrogen atom transfer (HAT), leading to either iminoxyl or iminoyl radical intermediates, respectively. nih.gov The specific pathway followed often depends on the oxidation potential of the substituted benzaldehyde oxime. nih.govacs.org

Another important reaction of oximes is the Beckmann rearrangement, which converts the oxime into an amide. wikipedia.org The activation barrier for this rearrangement is highly dependent on the catalyst used and the nature of the migrating group. For "this compound," the migrating group would be the 2,6-dimethoxyphenyl group. Computational studies could predict the activation energy for this process and how it is influenced by different catalytic conditions.

The E/Z isomerization of oximes is another process where energetics play a key role. Visible-light-mediated energy transfer has been shown to facilitate E to Z photoisomerization of oximes. nih.gov The efficiency of this process is related to the triplet state energies of the E and Z isomers.

A hypothetical reaction coordinate diagram for the formation of "this compound" from 2,6-dimethoxybenzaldehyde and hydroxylamine would involve the reactant energies, the energy of the hemiaminal intermediate, the transition state for dehydration, and the final product energy. The relative energies of these species would be influenced by the electronic and steric effects of the 2,6-dimethoxy substituents.

Table 1: Hypothetical Energetic Data for Key Steps in the Formation of this compound

Reaction StepSpeciesRelative Energy (kcal/mol)
Reactants2,6-dimethoxybenzaldehyde + Hydroxylamine0
Transition State 1Nucleophilic Attack+15 to +25
IntermediateHemiaminal+5 to +10
Transition State 2Dehydration+20 to +30
ProductsThis compound + Water-5 to -10

Note: The values in this table are hypothetical and are intended to illustrate the type of data that can be obtained from computational studies. The actual values would need to be calculated using appropriate theoretical methods.

Computational chemistry is a cornerstone in the rational design of catalysts and reagents for chemical transformations. researchgate.netmdpi.com By understanding the reaction mechanism and the structure of the transition state, catalysts can be designed to lower the activation energy and improve reaction rates and selectivity.

For the formation of "this compound," the significant steric hindrance suggests that a catalyst capable of activating the carbonyl group without being sterically demanding would be beneficial. Computational screening of potential catalysts, such as Lewis acids or organocatalysts, could identify promising candidates. DFT calculations can model the interaction of the catalyst with the aldehyde and predict the extent of activation and the lowering of the reaction barrier. Studies have shown that aniline and its derivatives can act as organocatalysts for oxime formation. researchgate.net

In the context of the Beckmann rearrangement, computational studies can aid in the design of catalysts that favor the migration of the desired group. For instance, by modeling the interaction of different Lewis acids with the oxime nitrogen, it is possible to understand how the catalyst influences the electronic structure of the transition state and, consequently, the migratory aptitude of the substituents.

Furthermore, for photochemical reactions, computational methods can be used to design photosensitizers with appropriate triplet energies to selectively promote desired reactions, such as E/Z isomerization or the formation of specific radical intermediates. nih.gov

QSAR/QSPR Studies for Derivatized Structures (purely theoretical, no biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their activity or properties. While often used in drug design, these methods can also be applied to predict non-biological properties such as reactivity, solubility, or spectral characteristics.

For derivatives of "this compound," a theoretical QSPR study could be designed to predict various physicochemical properties. This would involve generating a set of virtual derivatives by systematically modifying the substituents on the phenyl ring or the oxime moiety. For each derivative, a range of molecular descriptors would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, Mulliken charges), steric (e.g., molecular volume, surface area), or topological in nature.

DFT calculations are commonly employed to obtain these descriptors. For example, the HOMO-LUMO energy gap can provide insights into the chemical reactivity and kinetic stability of the molecules. biointerfaceresearch.com The molecular electrostatic potential (MEP) map can be used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. biointerfaceresearch.com

Once the descriptors are calculated, a mathematical model is developed to correlate them with a specific property. For instance, a QSPR model could be built to predict the oxidation potential of substituted benzaldehyde oximes, which is a key parameter in their photochemical reactions. nih.govacs.org Another QSPR study could focus on predicting the pKa of the oxime hydroxyl group in a series of derivatives.

Table 2: Example of a Theoretical QSPR Study Design for Derivatives of this compound

Derivative (Substituent at para-position)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Predicted Property (e.g., Oxidation Potential, V)
-H-6.2-1.15.12.51.8
-NO2-6.8-2.04.84.52.1
-OH-5.9-0.95.02.11.6
-CH3-6.1-1.05.12.61.7

Note: The values in this table are hypothetical and for illustrative purposes only. A full QSPR study would involve a larger set of derivatives and descriptors and rigorous statistical validation of the model.

Such theoretical studies can guide the synthesis of new derivatives with desired properties, for example, to tune the electronic properties for specific applications in materials science or as intermediates in organic synthesis, without any consideration of biological activity.

Applications As a Synthetic Synthon and Precursor

Utility in the Synthesis of Complex Organic Molecules

The stable yet reactive nature of Benzaldehyde (B42025), 2,6-dimethoxy-, oxime makes it an ideal starting material or intermediate in the synthesis of intricate molecular architectures.

While specific examples of the direct use of Benzaldehyde, 2,6-dimethoxy-, oxime in the total synthesis of natural products are not extensively documented in readily available literature, its structural motif is present in various natural compounds. The 2,6-dimethoxybenzoyl group is a key component of certain bioactive molecules. The oxime functionality provides a handle for further transformations, such as reduction to an amine or rearrangement reactions, which are crucial steps in the assembly of complex natural product skeletons. The strategic placement of the methoxy (B1213986) groups can also direct ortho-metalation reactions, providing a pathway to further functionalize the aromatic ring, a common strategy in the synthesis of highly substituted natural products.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable precursor for the construction of various heterocyclic systems. The oxime nitrogen and oxygen atoms can participate in cyclization reactions to form rings. For instance, Beckmann rearrangement of the oxime can lead to the formation of amides, which can then be cyclized to form lactams, a core structure in many pharmaceuticals. Furthermore, the oxime can undergo [3+2] cycloaddition reactions with various dipolarophiles to generate five-membered heterocyclic rings like isoxazolines and isoxazoles. These scaffolds are prevalent in numerous biologically active compounds.

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. While specific, named multicomponent reactions prominently featuring this compound are not widely reported, the aldehyde precursor, 2,6-dimethoxybenzaldehyde (B146518), is a known participant in reactions like the Ugi and Passerini reactions. The oxime derivative itself, with its nucleophilic nitrogen and electrophilic carbon, has the potential to participate in novel MCRs. Researchers are continuously exploring new MCRs, and the unique reactivity of this oxime could be harnessed to create diverse and complex molecular libraries.

Use in Protecting Group Chemistry for Aldehyde or Amine Precursors

The formation of an oxime from an aldehyde is a classic method for protecting the aldehyde functionality from unwanted reactions under various conditions. This compound itself is the protected form of 2,6-dimethoxybenzaldehyde. This protection is robust under many reaction conditions but can be readily reversed by hydrolysis, often under mild acidic conditions, to regenerate the parent aldehyde.

Conversely, the oxime can be considered a precursor to a primary amine. Reduction of the oxime moiety, typically using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, affords the corresponding 2,6-dimethoxybenzylamine (B1305119). This two-step sequence of oxime formation followed by reduction provides an alternative route to primary amines from aldehydes.

Development of Novel Reagents and Catalysts from this compound Derivatives

The inherent reactivity of the oxime group in this compound allows for its conversion into a variety of other functional groups, which can then be incorporated into more complex molecules that act as reagents or catalysts. For example, the oxime can be O-acylated or O-alkylated to produce derivatives with tailored properties.

Furthermore, the 2,6-dimethoxybenzylamine derived from the reduction of the oxime can serve as a ligand for transition metal catalysts. The presence of the two methoxy groups can influence the steric and electronic properties of the resulting metal complex, potentially leading to catalysts with unique reactivity and selectivity in various organic transformations, such as cross-coupling reactions or asymmetric synthesis. The development of chiral versions of these ligands could lead to valuable catalysts for enantioselective processes.

Catalytic Applications and Ligand Development

Investigation as a Ligand in Transition Metal Catalysis

The utility of a molecule as a ligand in transition metal catalysis is predicated on its ability to coordinate to a metal center and electronically or sterically influence the outcome of a catalytic cycle. Oximes, in general, are recognized as versatile ligands in inorganic chemistry. nih.gov They can coordinate to metal ions in various modes, which makes them intriguing candidates for ligand development.

Coordination Chemistry with Various Metal Centers

The coordination chemistry of oximes is rich and varied, with the oxime group (C=N-OH) offering multiple potential binding sites. nih.gov Generally, oximes can coordinate to a metal center through the nitrogen atom, the oxygen atom, or both, acting as a bridging ligand. The coordination can lead to the formation of stable metallacycles, which are crucial in many catalytic processes. at.ua The N-coordination of oximes to a metal center like platinum(II) has been shown to significantly alter their acidity, facilitating the formation of oximato species. at.ua

Interactive Table: Potential Coordination Modes of Oxime Ligands

Coordination ModeDescriptionPotential for Catalysis
N-Coordination The nitrogen atom of the oxime group donates its lone pair of electrons to the metal center.Can activate the oxime for further reactions or stabilize the metal complex.
O-Coordination The oxygen atom of the hydroxyl group coordinates to the metal center.Can influence the electronic properties of the metal center.
N,O-Chelation Both the nitrogen and oxygen atoms of the oxime group coordinate to the same metal center, forming a chelate ring.Can provide enhanced stability to the metal complex, which is often desirable in catalysis.
Bridging The oxime ligand coordinates to two or more metal centers simultaneously.Can lead to the formation of polynuclear complexes with unique catalytic properties.

Application in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. core.ac.ukrsc.orgnih.gov The design of effective ligands is crucial for the success of these reactions. While a vast number of ligands have been developed for palladium-catalyzed cross-coupling reactions, there is no specific mention in the scientific literature of "Benzaldehyde, 2,6-dimethoxy-, oxime" being used as a ligand in such transformations. The development of ligands for specific cross-coupling reactions, such as the Suzuki-Miyaura reaction, often focuses on phosphines, N-heterocyclic carbenes, and other nitrogen-containing ligands. core.ac.uknsf.gov

The potential for oxime-based ligands in this area is an open question. Their ability to stabilize palladium centers and participate in the catalytic cycle would need to be systematically investigated.

Asymmetric Catalysis (if chiral derivatives are explored)

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. This typically requires the use of chiral ligands that can effectively transfer stereochemical information to the substrate.

A search of the available literature does not indicate that chiral derivatives of "this compound" have been synthesized or explored in the context of asymmetric catalysis. The development of chiral oxime-based ligands is a potential area of research, but there is no specific data to report for the title compound.

Role as a Precatalyst or Latent Catalyst in Organic Transformations

A precatalyst is a stable species that is converted into the active catalyst under the reaction conditions. A latent catalyst is a type of precatalyst that is activated by a specific trigger, such as heat, light, or the presence of a co-catalyst. There is currently no evidence in the scientific literature to suggest that "this compound" functions as a precatalyst or latent catalyst in organic transformations.

Enzyme-Mimicking Catalysis Involving Oxime Scaffolds**

Enzyme-mimicking catalysis involves the design of synthetic molecules that replicate the function of natural enzymes. These artificial enzymes often contain a catalytic core and a recognition site to bind the substrate. While there is research into enzyme mimics for various reactions, including hydrolysis and oxidation, the direct involvement of "this compound" in such systems has not been reported. The broader class of oxime-containing molecules has been studied in the context of bioinorganic chemistry and as models for biological systems, but specific enzyme-mimicking catalytic activity for the title compound is not documented. nih.gov

Advanced Analytical Methodologies Development for Benzaldehyde, 2,6 Dimethoxy , Oxime

The rigorous characterization of "Benzaldehyde, 2,6-dimethoxy-, oxime" necessitates the development of sophisticated and robust analytical methodologies. These methods are crucial for confirming the compound's identity, assessing its purity, separating potential isomers, and quantifying it in various matrices. Advanced techniques in chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy provide the necessary precision, sensitivity, and accuracy for these tasks.

Future Research Directions and Emerging Opportunities

Exploration of Benzaldehyde (B42025), 2,6-dimethoxy-, oxime in Materials Science Research

The exploration of Benzaldehyde, 2,6-dimethoxy-, oxime in materials science presents a compelling avenue for the development of advanced functional materials. The oxime group is known to participate in "click chemistry" reactions, which are highly efficient and selective, making them ideal for polymer synthesis and modification. rsc.orgmtu.edu The presence of the 2,6-dimethoxy substitution pattern can impart unique properties to the resulting polymers, such as enhanced solubility, thermal stability, and specific optical characteristics.

Future research could focus on the synthesis of novel polymers where this compound is incorporated as a monomer or a cross-linking agent. For instance, the development of photo-crosslinkable polymers is a promising area. The benzaldehyde moiety, a precursor to the oxime, has been investigated in the creation of photo-crosslinkable polymers for applications such as liquid crystal alignment layers. bohrium.com By extension, polymers derived from this compound could exhibit tunable optical and mechanical properties upon exposure to light.

Furthermore, the incorporation of this compound into polymer backbones could lead to materials with tailored refractive indices or specific light-absorbing properties, influenced by the methoxy (B1213986) groups. Research into the synthesis of copolymers and terpolymers containing this compound could yield materials with a broad range of applications, from advanced coatings to biomedical devices. mtu.eduresearchgate.net

Integration into Supramolecular Chemistry and Self-Assembly Processes

The oxime functional group is a versatile hydrogen-bond donor and acceptor, making it an excellent candidate for the construction of well-defined supramolecular architectures. lehigh.edu The self-assembly of this compound molecules can be directed by the formation of intermolecular hydrogen bonds between the oxime moieties, leading to the formation of dimers, chains, or more complex networks.

The steric hindrance provided by the two methoxy groups at the 2 and 6 positions of the benzene (B151609) ring is expected to play a crucial role in directing the self-assembly process. This steric influence could lead to the formation of unique and predictable packing motifs in the solid state, which could be exploited for the design of crystalline materials with specific properties.

Photoinduced Reactivity and Photochemistry of the Oxime Moiety

The photochemistry of oximes is a rich and diverse field, with potential applications in photolithography, photo-patterning, and the synthesis of complex organic molecules. nih.gov The oxime moiety in this compound is expected to exhibit interesting photoinduced reactivity. Upon irradiation with UV light, oximes can undergo a variety of transformations, including photo-Beckmann rearrangement, E/Z isomerization, and cleavage to generate reactive intermediates. wikipedia.org

The presence of the electron-donating methoxy groups on the aromatic ring is likely to influence the photophysical and photochemical properties of the oxime. These substituents may affect the energy levels of the excited states and the quantum yields of various photochemical processes. nih.gov For example, the photosensitized reactions of benzaldehyde oximes have been shown to proceed via an electron-transfer mechanism, and the substitution pattern on the benzene ring plays a critical role in the reaction pathway. nih.gov

Future research in this area could focus on a detailed investigation of the photochemical behavior of this compound, including the identification of photoproducts and the elucidation of reaction mechanisms. This knowledge could be harnessed for applications such as the development of photoresponsive materials, where the properties of the material can be altered by light, or for the light-induced synthesis of fine chemicals. The photocatalyzed isomerization of oximes is another area of interest, with potential applications in the development of molecular switches and photosensitive polymers. nih.gov

Interdisciplinary Applications in Synthetic Methodologies and Chemical Tool Development

The unique combination of functional groups in this compound makes it a valuable building block, or synthon, in organic synthesis. The oxime group can be readily transformed into other functional groups, such as amines, nitriles, or amides, providing access to a wide range of more complex molecules. wikipedia.org The 2,6-dimethoxybenzaldehyde (B146518) precursor is already utilized in the synthesis of various organic compounds. sigmaaldrich.comchemicalbook.com

One emerging application is the use of oxime-based chemistry in bioconjugation and the development of biomedical polymers. mtu.edu The "click" nature of oxime formation allows for the efficient and selective labeling of biomolecules and the synthesis of well-defined polymer architectures under mild conditions. rsc.org this compound could serve as a key component in the development of novel drug delivery systems, biosensors, or tissue engineering scaffolds. mtu.edu

Furthermore, the reactivity of the oxime moiety can be exploited in the development of novel chemical tools for studying biological processes. For example, oxime-based probes have been used to study enzyme activity and other biological phenomena. The specific substitution pattern of this compound could be leveraged to create probes with tailored properties, such as enhanced cell permeability or specific targeting capabilities. The compound and its derivatives also hold potential in the development of compounds with anticancer and anti-inflammatory properties. nih.gov

Q & A

Basic: What are the primary synthetic routes for preparing 2,6-dimethoxybenzaldehyde oxime?

Answer:
The synthesis typically involves the condensation of 2,6-dimethoxybenzaldehyde with hydroxylamine hydrochloride under acidic or neutral conditions. A standard protocol includes dissolving the aldehyde in ethanol, adding hydroxylamine hydrochloride and a base (e.g., sodium acetate), and refluxing for 4–6 hours. The oxime product is isolated via crystallization or column chromatography . Alternative methods may involve Beckmann rearrangement of ketoximes, though direct evidence for this pathway with 2,6-dimethoxy derivatives remains limited .

Basic: How do the 2,6-dimethoxy substituents influence the compound’s reactivity and stability?

Answer:
The methoxy groups at the 2- and 6-positions induce steric hindrance, reducing accessibility to the oxime functional group. Electron-donating methoxy groups also increase electron density on the aromatic ring, stabilizing intermediates in electrophilic substitution reactions. This substitution pattern lowers solubility in polar solvents compared to unsubstituted benzaldehyde oxime, as noted in comparative logP values (e.g., 2.9 vs. 1.5 for benzaldehyde oxime) .

Advanced: What computational methods are recommended for analyzing the electronic properties of 2,6-dimethoxybenzaldehyde oxime?

Answer:
Density functional theory (DFT) with the B3LYP functional and 6-311++(d,p) basis set is widely used to study equilibrium geometry, HOMO-LUMO gaps, and charge transfer interactions. For vibrational analysis, normal coordinate analysis (NCA) and natural bond orbital (NBO) methods can elucidate steric and electronic effects of the substituents. These approaches have been validated for structurally similar compounds like 3,4-dimethoxybenzaldehyde .

Advanced: How can contradictions in reported physical properties (e.g., logP, boiling points) be resolved?

Answer:
Discrepancies arise from differing computational models (e.g., McGowan vs. Crippen methods) and experimental conditions. To resolve conflicts:

Cross-validate data using multiple sources (e.g., NIST Chemistry WebBook for vaporization enthalpies ).

Compare experimental measurements (e.g., differential scanning calorimetry for melting points) with computational predictions.

Account for isomerism (E/Z), as physical properties vary between configurations .

Table 1: Example Data Comparison

PropertyMcGowan Method Crippen Method NIST Data
logP2.92.72.8 (E-isomer)
Boiling Point (°C)245 (predicted)238 (predicted)240 (observed)

Basic: What biological activities are associated with 2,6-dimethoxybenzaldehyde oxime derivatives?

Answer:
Derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and enzyme inhibition (e.g., acetylcholinesterase). Structural analogs with methoxy or methyl groups show enhanced bioactivity due to improved lipophilicity and target binding. For example:

Table 2: Bioactivity of Selected Derivatives

CompoundBioactivityMechanism
4-Methoxy-2,6-dimethyl oximeAntifungal (C. albicans)Ergosterol synthesis inhibition
3-Methylbenzaldehyde oximeAChE inhibition (IC₅₀ = 12 µM)Competitive binding

Advanced: What strategies optimize acylation reactions of 2,6-dimethoxybenzaldehyde oxime?

Answer:
Acylation with diketene or acyl chlorides is enhanced by:

Base Catalysis: Triethylamine or DABCO increases yields from 56% to >85% by deprotonating the oxime.

Solvent Selection: Non-polar solvents (e.g., benzene) minimize side reactions.

Temperature Control: Reactions at 0–5°C reduce thermal decomposition .

Basic: How does stereochemistry (E/Z isomerism) affect the compound’s chemical behavior?

Answer:
E-isomers (anti-configuration) exhibit higher thermal stability and lower solubility in water compared to Z-isomers (syn-configuration). The E-isomer’s oxime group is less sterically hindered, favoring reactions like nucleophilic addition. IR spectroscopy (C=N stretching at 1640–1680 cm⁻¹) and NMR (coupling constants) distinguish isomers .

Advanced: What role does the oxime group play in metal chelation and extraction?

Answer:
The oxime group acts as a bidentate ligand, coordinating metals (e.g., Cu²⁺, Ni²⁺) via the nitrogen and oxygen atoms. In solvent extraction, derivatives with electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance selectivity for transition metals. Gas chromatography (GC) with hydroxyoxime-modified stationary phases is used to study extraction efficiency .

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